Sodium nitroprusside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

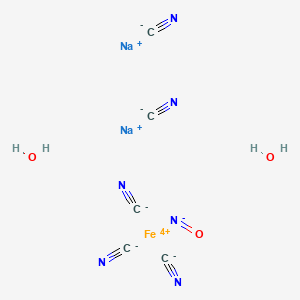

Sodium nitroprusside, also known as this compound dihydrate, is a chemical compound with the formula Na₂[Fe(CN)₅NO]·2H₂O. It is a deep red, odorless crystalline solid that is highly soluble in water. This compound is widely recognized for its role as a vasodilator in medical applications, where it helps to lower blood pressure by releasing nitric oxide (NO) into the bloodstream .

Métodos De Preparación

Sodium nitroprusside can be synthesized through several methods. One common laboratory method involves the reaction of potassium ferrocyanide with sodium nitrite and sulfuric acid, followed by the addition of copper sulfate and sodium bicarbonate . The industrial production typically involves similar steps but on a larger scale, ensuring the purity and consistency required for medical and research applications .

Análisis De Reacciones Químicas

Sodium nitroprusside undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as both an oxidizing and reducing agent depending on the reaction conditions.

Substitution Reactions: The compound can undergo substitution reactions where the nitrosyl group (NO) or cyanide groups (CN) are replaced by other ligands.

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and other transition metal salts. The major products formed depend on the specific reaction conditions but often include various iron complexes and cyanide derivatives .

Aplicaciones Científicas De Investigación

Medical Applications

1. Acute Hypertensive Crises

Sodium nitroprusside is primarily indicated for the rapid management of acute hypertensive crises. It acts as a fast-acting vasodilator, reducing systemic vascular resistance and blood pressure within minutes. Infusion rates typically range from 0.5 to 4 mcg/kg/minute, with careful monitoring required due to the risk of hypotension and cyanide toxicity from prolonged use .

2. Heart Failure Management

SNP is utilized in acute decompensated heart failure to decrease afterload and improve cardiac output. Studies have shown that it effectively reduces pulmonary artery wedge pressure and enhances organ perfusion in patients with severe left ventricular dysfunction . Its rapid onset makes it a valuable bridge to more permanent therapies, such as valve replacement or oral vasodilators.

3. Perioperative Use

In surgical settings, this compound is employed to induce controlled hypotension, minimizing blood loss during procedures. This application requires precise dosing and monitoring due to the potential for rapid changes in blood pressure .

4. Off-label Uses

this compound has several off-label applications, including:

- Management of hypertension during acute ischemic stroke.

- Afterload reduction in acute mitral regurgitation.

- Preload reduction in patients with valvular heart disease .

Agricultural Applications

Recent studies have highlighted the role of this compound in agriculture, particularly in enhancing plant stress tolerance:

1. Salt Stress Mitigation

Research indicates that SNP application can improve salt tolerance in crops such as soybean and pepper by maintaining chlorophyll levels and reducing membrane damage under saline conditions. This protective effect is attributed to SNP's ability to enhance photosynthetic activity and cell wall repair mechanisms .

2. Fertilizer Efficiency

this compound has been investigated for its potential to enhance nitrogen use efficiency in crops. By regulating physiological responses to nitrogen fertilizers, SNP can improve crop yields while minimizing environmental impacts associated with excessive fertilizer use .

Case Study 1: Acute Heart Failure

A clinical study involving patients with acute heart failure demonstrated that SNP administration significantly improved cardiac output and reduced pulmonary congestion compared to standard therapy alone. The rapid hemodynamic improvements allowed for timely intervention with more definitive treatments .

Case Study 2: Agricultural Stress Response

In a controlled experiment on soybean plants subjected to salt stress, SNP treatment resulted in significantly higher chlorophyll content and reduced malondialdehyde levels compared to untreated controls, indicating less oxidative stress and better overall plant health .

Mecanismo De Acción

The primary mechanism of action of sodium nitroferricyanide, dihydrate involves the release of nitric oxide (NO) upon decomposition. This NO activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in blood pressure . Additionally, NO can inhibit platelet aggregation and modulate various cellular signaling pathways .

Comparación Con Compuestos Similares

Sodium nitroprusside is often compared with other nitric oxide donors and cyanide-containing compounds. Some similar compounds include:

This compound: Similar in structure and function, but without the dihydrate form.

Potassium ferrocyanide: Used in similar chemical reactions but does not release nitric oxide.

Sodium cyanide: A simpler cyanide compound used in various industrial processes but lacks the vasodilatory properties of sodium nitroferricyanide.

The uniqueness of sodium nitroferricyanide, dihydrate lies in its ability to release nitric oxide efficiently, making it highly valuable in both medical and research settings .

Propiedades

Fórmula molecular |

C5H4FeN6Na2O3 |

|---|---|

Peso molecular |

297.95 g/mol |

Nombre IUPAC |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |

Clave InChI |

XRKMNJXYOFSTBE-UHFFFAOYSA-N |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.